molecular formula C10H12BrN B1285876 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 939759-12-3

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No. B1285876
Key on ui cas rn: 939759-12-3
M. Wt: 226.11 g/mol
InChI Key: QUYHDDXMHIYZIT-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

To a solution of (E)-5-bromo-3,4-dihydronaphthalen-1(2H)-one oxime (1.41 g, 5.87 mmol) in DCM (20 mL) at −10° C. under nitrogen was slowly added a solution of 1.0 M DIBAL-H in hexane (35.2 mL, 35.2 mmol). Upon completion of addition, the reaction mixture was stirred at room temperature for 2 h. After this time, the reaction mixture was cooled to 0° C. and then sodium fluoride (7.40 g, 176 mmol) and water (3.0 mL) were slowly added. The resulting mixture was stirred at 0° C. for 30 min and then CELITE® was added. The mixture was filtered and rinsed with DCM (100 mL). The filtrate was dried over anhydrous Na2SO4, filtered, and concentrated to provide the crude product. The crude product was converted to the HCl salt with aqueous 1.0 N HCl (3.0 mL) and then purified by preparative HPLC (PHENOMENEX® Axia Luna 5μ C18 30×100 mm; 10 min gradient from 80% A:20% B to 0% A:100% B and 5 min 100% B (A=90% H2O/10% MeOH+0.1% TFA); (B=90% MeOH/10% H2O+0.1% TFA); detection at 220 nm). The purified product was free based with a solution of saturated sodium bicarbonate (15 mL) and was then extracted with ethyl acetate (20 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (612 mg, 45% yield). LCMS, [M+Na]+=236.0. 1H NMR (400 MHz, MeOD) δ 7.12 (dd, J=7.8, 1.4 Hz, 1H), 6.88 (t, J=7.8 Hz, 1H), 6.83 (dd, J=7.8, 1.4 Hz, 1H), 3.08-3.02 (m, 4H), 1.86-1.79 (m, 2H), 1.69-1.62 (m, 2H).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Yield
45%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6]/[C:7]/2=[N:12]\O.CC(C[AlH]CC(C)C)C.CCCCCC.[F-].[Na+].Cl>C(Cl)Cl.O>[Br:1][C:2]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][NH:12][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
BrC1=C2CCC\C(\C2=CC=C1)=N/O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
35.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
CELITE® was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
rinsed with DCM (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude product
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (PHENOMENEX® Axia Luna 5μ C18 30×100 mm
CUSTOM
Type
CUSTOM
Details
10 min gradient
Duration
10 min
CUSTOM
Type
CUSTOM
Details
100% B and 5 min 100% B
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=CC=2NCCCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 612 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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